molecular formula C22H20N4O2 B2918576 3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034552-43-5

3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2918576
CAS RN: 2034552-43-5
M. Wt: 372.428
InChI Key: NZKIVZLXZDHXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, commonly known as IQ-1S, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of quinazolin-4(3H)-ones, which are known for their diverse biological activities. IQ-1S has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory effects, making it a promising candidate for further research.

Scientific Research Applications

Pharmacological Applications

  • Neuroleptic and Antipsychotic Potential : Research on indole derivatives, such as those incorporating piperidine and quinazolinone moieties, has revealed their potential as neuroleptic and antipsychotic agents. For instance, studies have found that certain indole derivatives exhibit significant dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating their potential use in treating conditions like schizophrenia (Perregaard et al., 1992).
  • Antitubercular Activity : Compounds from the 2,4-diaminoquinazoline series have been evaluated for their potential as anti-tubercular agents. These studies contribute to tuberculosis drug discovery, showcasing the therapeutic potential of quinazolinone derivatives in infectious disease treatment (Odingo et al., 2014).

Synthetic and Chemical Applications

  • Antifungal and Antimicrobial Derivatives : Quinazolinone derivatives have been synthesized and tested for their antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Shivan & Holla, 2011).
  • Ultrasound-Assisted Synthesis : Novel methodologies for the synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones have been developed, utilizing ultrasound-assisted processes. This research indicates the versatility and efficiency of such compounds in synthetic chemistry (Chen et al., 2016).

Anticancer Research

  • Anticancer and Antimicrobial Activities : Indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds have shown promising results against various cancer cell lines and microbial species, offering insights into the design of new chemotherapeutic agents (Gali et al., 2014).

Anticonvulsant Potential

  • Anticonvulsant Agents : The synthesis and evaluation of quinazolinonyl substituted indoles as potent anticonvulsant agents have been investigated, demonstrating the potential of these derivatives in treating neurological disorders (Archana, 2019).

properties

IUPAC Name

3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21-17-8-2-4-10-19(17)23-14-26(21)16-7-5-11-25(13-16)22(28)20-12-15-6-1-3-9-18(15)24-20/h1-4,6,8-10,12,14,16,24H,5,7,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKIVZLXZDHXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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